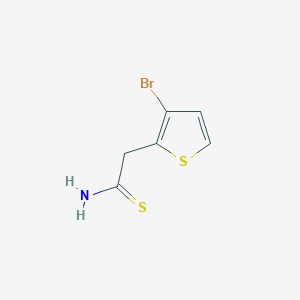

2-(3-Bromothiophen-2-yl)ethanethioamide

Description

2-(3-Bromothiophen-2-yl)ethanethioamide is a thioamide derivative featuring a brominated thiophene ring. These analogs are synthesized for applications in medicinal chemistry, such as antifungal and antibacterial agents . The bromothiophene moiety likely enhances electronic properties and reactivity, making it a candidate for cross-coupling reactions or biological activity studies .

Properties

Molecular Formula |

C6H6BrNS2 |

|---|---|

Molecular Weight |

236.2 g/mol |

IUPAC Name |

2-(3-bromothiophen-2-yl)ethanethioamide |

InChI |

InChI=1S/C6H6BrNS2/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H2,8,9) |

InChI Key |

SLDIEUNBKMEFLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Br)CC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromothiophen-2-yl)ethanethioamide typically involves the bromination of thiophene followed by the introduction of the ethanethioamide group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of 2-(3-Bromothiophen-2-yl)ethanethioamide may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)ethanethioamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiophene derivatives with reduced functional groups.

Substitution: Formation of thiophene derivatives with substituted functional groups.

Scientific Research Applications

2-(3-Bromothiophen-2-yl)ethanethioamide is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of biological pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and thiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The ethanethioamide group may also contribute to the compound’s overall activity by interacting with other molecular entities .

Comparison with Similar Compounds

Research Implications and Gaps

Biological Activity : Pyridazine-based ethanethioamides show fungicidal activity , but the bromothiophene variant’s efficacy remains untested.

Computational Studies : DFT investigations on bromothiophene derivatives (e.g., frontier molecular orbitals) could predict reactivity, as done for Suzuki-coupled products .

Synthetic Optimization : Higher yields (e.g., 85% for compound 40 ) suggest room for improving the target compound’s synthesis.

Biological Activity

2-(3-Bromothiophen-2-yl)ethanethioamide is a chemical compound with the molecular formula C6H6BrNS2 and a molecular weight of 236.15 g/mol. Its unique structure, characterized by the presence of a bromine atom and a thiophene ring, contributes to its distinct chemical reactivity and biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential interactions with biological pathways.

| Property | Value |

|---|---|

| Molecular Formula | C6H6BrNS2 |

| Molecular Weight | 236.15 g/mol |

| IUPAC Name | 2-(3-bromothiophen-2-yl)ethanethioamide |

| InChI | InChI=1S/C6H6BrNS2/c7-4-1-2-10-5(4)3-6(8)9/h1-2H,3H2,(H2,8,9) |

| InChI Key | SLDIEUNBKMEFLF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1Br)CC(=S)N |

The biological activity of 2-(3-Bromothiophen-2-yl)ethanethioamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound's binding affinity and specificity, which may lead to modulation of various biological pathways. The ethanethioamide group is also significant, as it can interact with other molecular entities, influencing biological processes such as enzyme inhibition or activation.

Research Findings

Recent studies have indicated that compounds similar to 2-(3-Bromothiophen-2-yl)ethanethioamide exhibit antimicrobial and anti-inflammatory properties. The presence of the bromine atom may enhance these activities compared to other halogenated thiophenes. Research has also suggested potential applications in cancer therapy due to the compound's ability to induce apoptosis in certain cancer cell lines.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of various thiophene derivatives against bacterial strains. 2-(3-Bromothiophen-2-yl)ethanethioamide demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of thiophene derivatives. The results indicated that 2-(3-Bromothiophen-2-yl)ethanethioamide effectively reduced inflammation markers in vitro, highlighting its potential for treating inflammatory diseases.

Comparison with Similar Compounds

The biological activity of 2-(3-Bromothiophen-2-yl)ethanethioamide can be compared with other halogenated thiophene derivatives:

| Compound | Biological Activity |

|---|---|

| 2-(3-Chlorothiophen-2-yl)ethanethioamide | Moderate antibacterial properties |

| 2-(3-Iodothiophen-2-yl)ethanethioamide | High cytotoxicity in cancer cells |

| 2-(3-Fluorothiophen-2-yl)ethanethioamide | Low anti-inflammatory activity |

The presence of bromine in 2-(3-Bromothiophen-2-yl)ethanethioamide appears to enhance its biological activity compared to its chloro, iodo, and fluoro counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.